N-Cbz-2-iodoaniline
Description
Contextual Significance as a Versatile Synthetic Intermediate
The versatility of N-Cbz-2-iodoaniline stems from the orthogonal reactivity of its two key functional groups. The aryl iodide moiety readily participates in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds. researchgate.netsyr.edu This reactivity allows for the introduction of various substituents onto the aromatic ring.
Researchers have utilized this compound in the synthesis of diverse and complex heterocyclic systems. For instance, it is a key starting material in the construction of 2,3-disubstituted indoles through palladium-catalyzed reactions with internal alkynes, a process known as the Larock heteroannulation. researchgate.netrsc.org It has also been employed in migratory cycloannulation reactions to produce tetrahydroquinoline derivatives. nih.gov The compound serves as a substrate in multimetallic Pd- and Ni-catalyzed C(sp²)-P cross-coupling reactions to form phosphonates under aqueous micellar conditions. researchgate.net Its application extends to the synthesis of natural products and their analogues, such as the core structures of iboga alkaloids and various indole (B1671886) derivatives that are prevalent in bioactive molecules. researchgate.netrsc.org
Historical Development and Evolution of Research Trajectories for Aryl Halide and Protected Amine Substrates
The synthetic utility of substrates like this compound is best understood in the context of the historical evolution of reactions involving aryl halides and protected amines.
Early methods for forming aryl-aryl bonds, such as the Ullmann reaction discovered in 1901, required harsh conditions, typically involving high temperatures and stoichiometric copper. acs.org Similarly, the formation of C-N bonds via nucleophilic aromatic substitution was largely restricted to aryl halides activated by electron-withdrawing groups. acs.orgfishersci.co.uk The direct alkylation of amines with alkyl halides often suffered from a lack of control, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. fishersci.co.ukmasterorganicchemistry.com
To address these challenges, the concept of amine protection became crucial. The Gabriel synthesis, which uses phthalimide (B116566) as a protected form of ammonia, was an early breakthrough for the controlled synthesis of primary amines. masterorganicchemistry.com A major advancement came in the 1930s when Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group as a protecting group for amines, a discovery that revolutionized peptide synthesis by enabling controlled, sequential bond formation. total-synthesis.com The Cbz group proved to be stable under a variety of conditions but could be readily removed by catalytic hydrogenolysis, offering a new level of strategic control in complex synthesis. total-synthesis.comresearchgate.net
The most significant modern development was the advent of palladium-catalyzed cross-coupling reactions. In the 1990s, the work of Stephen Buchwald and John Hartwig led to the development of the Buchwald-Hartwig amination, a powerful and general method for forming C-N bonds between aryl halides and a wide range of amines and amides under mild conditions. syr.edufishersci.co.ukchemrxiv.org This and other palladium-catalyzed reactions (e.g., Heck, Sonogashira, Suzuki) transformed the use of aryl halides, making them one of the most important classes of substrates in modern organic synthesis. fishersci.co.uk
Structure
3D Structure
Properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
benzyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
InChI Key |
CBZURIJDMRNMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Synthetic Methodologies for N Cbz 2 Iodoaniline
Classical and Established Preparation Routes
The most straightforward method for the synthesis of N-Cbz-2-iodoaniline involves the direct N-protection of 2-iodoaniline (B362364). This is typically achieved by reacting 2-iodoaniline with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.
The choice of base and solvent can influence the reaction's efficiency. While traditional methods often employ organic bases in anhydrous organic solvents, newer protocols have explored more environmentally friendly options. For instance, a highly chemoselective method for the N-Cbz protection of various amines, including anilines, has been developed using Cbz-Cl in water at room temperature, offering an eco-friendly alternative. ijacskros.com
It is important to note that the substitution pattern on the aniline (B41778) ring can affect the outcome of the reaction with benzyl chloroformate. Studies have shown that electron-withdrawing groups, particularly at the ortho position, can favor the formation of N-benzylated byproducts over the desired N-Cbz protected product. furman.eduresearchgate.net
An alternative classical approach involves the introduction of an iodine atom into an N-Cbz-protected aniline (N-Cbz-aniline). This electrophilic iodination can be achieved using various iodinating agents. A variety of reagents and conditions have been explored for the iodination of anilines and their derivatives. nih.govresearchgate.netresearcher.life The regioselectivity of the iodination is a key consideration in this approach, as the directing effects of the N-Cbz group and any other substituents on the aromatic ring will determine the position of the incoming iodine atom.
Modern and Efficient Synthetic Approaches
Recent research has focused on developing more efficient, scalable, and environmentally benign methods for the synthesis of 2-iodoanilines and their derivatives.
Decarboxylative iodination has emerged as a powerful tool for the synthesis of aryl iodides from readily available carboxylic acids. nih.govnih.gov A practical and simple procedure for synthesizing 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. rsc.org This method utilizes inexpensive potassium iodide (KI) and iodine (I2) as halogen donors and proceeds in satisfactory to good yields. rsc.org The reaction is scalable and demonstrates high functional-group tolerance. rsc.org
A study on the decarboxylative iodination of benzoic acids using I2 has shown this method to be low-cost and scalable. nih.govnih.gov Mechanistic studies suggest that this reaction does not proceed via a radical mechanism, which is a departure from classical Hunsdiecker-type reactions. nih.govnih.gov
The following table summarizes the yields of various substituted 2-iodoanilines prepared via a decarboxylative iodination method. rsc.org
| Product | Substituent | Yield (%) |
| 5-Bromo-2-iodoaniline | 5-Bromo | 77 |
| 4-Bromo-2-iodoaniline | 4-Bromo | 74 |
| 4-Chloro-2-iodoaniline | 4-Chloro | 68 |
| 5-Chloro-2-iodoaniline | 5-Chloro | 59 |
| 2-Iodo-3-methylaniline | 3-Methyl | 78 |
| 2-Iodo-5-methoxyaniline | 5-Methoxy | 52 |
| 2-Iodo-N-phenylaniline | N-Phenyl | 58 |
This table presents data on the synthesis of various substituted 2-iodoanilines, which are precursors to this compound derivatives.
A significant advancement in the synthesis of 2-iodoanilines is the development of transition-metal-free and base-free protocols. rsc.org The decarboxylative iodination of anthranilic acids can be carried out under these conditions, with oxygen being a necessary component for the transformation. rsc.org Control experiments have suggested that a radical pathway may be involved in this specific transformation. rsc.org
The absence of transition metals is a key advantage, as it avoids the costs and potential toxicity associated with these catalysts. mdpi.com This aligns with the principles of green chemistry by reducing the generation of hazardous waste.
Considerations for Green Chemistry in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govchemijournal.comwjpmr.com In the context of this compound synthesis, several aspects can be considered to make the process more environmentally friendly.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Decarboxylative iodination, for instance, can be highly atom-economical.
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or eliminated. ijacskros.com Water is an ideal green solvent, and its use in the N-protection step is a significant improvement over traditional organic solvents. ijacskros.com Similarly, replacing hazardous reagents with safer alternatives is a key goal.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: The use of catalysts is preferred over stoichiometric reagents. Transition-metal-free catalytic systems are particularly desirable. nih.gov
Waste Reduction: The prevention of waste is a primary principle of green chemistry. nih.gov One-pot syntheses and the use of recyclable catalysts can contribute to waste reduction. nih.gov
Recent research has explored the use of fullerene-modified copper nanoparticle catalysts for the eco-friendly synthesis of benzothiazole (B30560) derivatives from 2-iodoaniline, showcasing a green chemistry approach in reactions involving this important intermediate. calibrechem.com Electrosynthesis is another emerging technique that offers a more sustainable approach to chemical synthesis, with potential applications in the preparation of derivatives from 2-iodoaniline. calibrechem.com
Aqueous Media and Catalyst-Free Conditions
The use of water as a solvent in organic synthesis presents significant environmental and economic advantages. researchgate.net Recent advancements have demonstrated the feasibility of performing N-benzyloxycarbonylation reactions in aqueous media without the need for a catalyst. This approach circumvents the use of volatile and often toxic organic solvents and avoids the cost and potential contamination associated with catalysts.
A highly efficient and environmentally benign method for the Cbz protection of amines involves their reaction with benzyl chloroformate (Cbz-Cl) in water at room temperature. researchgate.net This protocol has been successfully applied to a diverse range of amines, affording the corresponding N-Cbz derivatives in high yields. The mild reaction conditions and the absence of any catalyst are notable features of this methodology. The process is characterized by its simplicity, high chemoselectivity, and impressive yields. researchgate.net
While a specific example for the synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the successful application to other anilines, including those with electron-withdrawing groups, suggests its potential applicability. researchgate.net The general procedure involves stirring the amine with benzyl chloroformate in water at room temperature.
Table 1: Representative Examples of Catalyst-Free N-Cbz Protection of Amines in Water researchgate.net
| Amine | Product | Time (min) | Yield (%) |
| Aniline | N-Cbz-aniline | 2 | 98 |
| 4-Nitroaniline | N-Cbz-4-nitroaniline | 3 | 98 |
| 4-Chloroaniline | N-Cbz-4-chloroaniline | 2 | 99 |
| 4-Methylaniline | N-Cbz-4-methylaniline | 2 | 98 |
This table presents data for various anilines to illustrate the general applicability of the method. Specific data for 2-iodoaniline was not available in the cited sources.
Use of Eco-friendly Reagents and Solvents
In addition to water, other eco-friendly solvents have been explored for the N-Cbz protection of amines. Polyethylene glycol (PEG) has emerged as a particularly promising alternative, acting as a non-toxic, non-volatile, and recyclable reaction medium. researchgate.net
An efficient and environmentally friendly protocol for the N-benzyloxycarbonylation of a wide array of structurally and electronically diverse amines has been developed using PEG-400 as the reaction medium at room temperature. researchgate.net This method does not require a catalyst and provides excellent yields of the N-Cbz protected amines. The use of PEG avoids the need for traditional acidic or basic catalysts, and the solvent can be recovered and reused, further enhancing the green credentials of the process. researchgate.net
The reaction of various anilines with benzyl chloroformate in PEG-400 proceeds smoothly to give the desired products in high yields. researchgate.net It is important to note, however, that the reaction of benzyl chloroformate with anilines bearing electron-withdrawing groups at the ortho position, such as 2-bromoaniline, has been reported to sometimes yield the N-benzylated product as a significant byproduct. researchgate.net This suggests that the synthesis of this compound using this method might require careful optimization to favor the desired carbamate (B1207046) formation.
Table 2: N-Cbz Protection of Various Amines using PEG-400 as a Green Solvent researchgate.net
| Amine | Product | Time (h) | Yield (%) |
| Aniline | N-Cbz-aniline | 1.0 | 96 |
| 4-Methoxyaniline | N-Cbz-4-methoxyaniline | 1.5 | 94 |
| 4-Chloroaniline | N-Cbz-4-chloroaniline | 1.5 | 95 |
| Cyclohexylamine | N-Cbz-cyclohexylamine | 0.5 | 98 |
This table showcases the effectiveness of PEG-400 as a medium for the N-Cbz protection of various amines. Specific data for 2-iodoaniline was not provided in the reviewed literature.
Reactivity and Catalytic Transformations of N Cbz 2 Iodoaniline
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions involving N-Cbz-2-iodoaniline. The electron-rich nature of the aniline (B41778) derivative, combined with the high reactivity of the aryl iodide, makes it an excellent substrate for oxidative addition to a palladium(0) center, initiating the catalytic cycle for numerous transformations. These reactions are fundamental for synthesizing complex molecules, particularly nitrogen-containing heterocycles like indoles and other related scaffolds found in pharmaceuticals and natural products.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This reaction is highly effective for this compound, coupling it with various alkynes to produce N-Cbz-2-(alkynyl)aniline intermediates. These intermediates are pivotal in the synthesis of indoles and other N-heterocycles. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org The general utility of this cross-coupling reaction is central to the construction of the indole (B1671886) nucleus from ortho-haloaniline precursors. scispace.com
A significant extension of the Sonogashira coupling is its combination with carbonylation. In cyclocarbonylative Sonogashira reactions, carbon monoxide is introduced into the reaction sequence, leading to the formation of carbonyl-containing heterocycles. researchgate.net This process, when applied to substrates derived from N-protected 2-iodoanilines, can generate functionalized N-heterocycles. The reaction typically proceeds under carbon monoxide pressure with a palladium catalyst, such as PdCl2(PPh3)2, often without the need for a copper co-catalyst. researchgate.net By reacting an ortho-ethynyl substituted aniline derivative with an aryl iodide in the presence of CO, various polyfunctionalized isoindolinones can be synthesized with high stereoselectivity. researchgate.net This methodology provides an atom-economical route to complex heterocyclic systems by incorporating a carbonyl group during the cyclization process.
The synthesis of indoles from N-protected 2-iodoanilines and terminal alkynes can be approached through either a stepwise or a one-pot procedure.
Stepwise Strategy: In a stepwise approach, the this compound first undergoes a Sonogashira coupling with a terminal alkyne to form and isolate the N-Cbz-2-(alkynyl)aniline intermediate. This isolated compound is then subjected to a separate cyclization step, often induced by a base or a different catalyst system, to yield the final indole product.
One-Pot Strategy: One-pot strategies have been developed to improve efficiency by avoiding the isolation of the intermediate alkyne. nih.govmdpi.com In this approach, the Sonogashira coupling is performed, and subsequently, conditions are modified in the same reaction vessel to induce cyclization. scispace.comresearchgate.net For instance, after the initial coupling, the addition of a stronger base or an increase in temperature can trigger the intramolecular cyclization to form the indole ring. nih.govorganic-chemistry.org This domino or cascade approach, combining the Sonogashira coupling with a subsequent cyclization, is a highly efficient method for synthesizing 2-substituted and 2,3-disubstituted indoles. mdpi.comorganic-chemistry.org
| Strategy | Description | Advantages | Disadvantages |
| Stepwise | Sonogashira coupling to form an intermediate, which is isolated and then cyclized in a separate step. | Allows for purification of the intermediate; optimization of each step is straightforward. | More time-consuming; potentially lower overall yield due to multiple steps. |
| One-Pot | Sonogashira coupling and subsequent cyclization are performed in the same reaction vessel without isolating the intermediate. nih.govorganic-chemistry.org | Increased efficiency; saves time and reagents; can lead to higher overall yields. nih.gov | Requires careful optimization of conditions to be compatible with both reaction steps. |
Suzuki-Miyaura Coupling in Complex Scaffolding
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide. nih.govmdpi.com this compound is an effective substrate for this reaction, enabling the introduction of various aryl or vinyl groups at the 2-position of the aniline ring. This reaction is particularly valuable for building complex molecular scaffolds. For example, the Suzuki-Miyaura coupling of 2-iodoanilines with vinylboronates can be a key step in the synthesis of indoline (B122111) scaffolds. Following the coupling, an oxidative cyclization can be employed to construct the heterocyclic ring system. acs.org The reaction's tolerance for a wide range of functional groups makes it a powerful tool in the later stages of complex molecule synthesis. researchgate.net
Heck and Reductive Heck-Type Annulations for Indole and Azaheterocycle Synthesis
The Heck reaction creates a C-C bond between an aryl halide and an alkene. Intramolecular versions of this reaction are particularly useful for synthesizing heterocyclic rings. The aza-Heck reaction, a variation of the Heck reaction, is used to form nitrogen-containing heterocycles. documentsdelivered.com Starting with appropriately substituted this compound derivatives, an intramolecular Heck or aza-Heck cyclization can be used to construct indoline and other azaheterocyclic frameworks. nih.govsemanticscholar.org These reactions typically involve the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by intramolecular insertion of a tethered alkene and subsequent β-hydride elimination or a reductive cleavage of the resulting palladium intermediate. This strategy has been successfully applied to the synthesis of chiral N-heterocycles and complex polyheterocyclic systems. researchgate.net
Buchwald-Hartwig Amination for C-N Bond Construction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. mychemblog.comwikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org While this compound itself already contains a C-N bond, its aryl iodide functionality can be used in Buchwald-Hartwig reactions to couple with a second amine, leading to the formation of diaminobenzene derivatives. More commonly, related N-protected aryl halides are coupled with various primary or secondary amines to build complex molecules containing multiple nitrogen atoms. The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is critical for the success of the reaction. mychemblog.com
Negishi Coupling with 2-Iodoaniline (B362364) Derivatives
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org While specific studies detailing the Negishi coupling of this compound are not extensively documented, the reactivity of similar 2-iodoaniline systems provides valuable insights. The general mechanism involves the oxidative addition of the aryl iodide to a low-valent metal center (Pd(0) or Ni(0)), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product. wikipedia.org
Nickel-catalyzed Negishi cross-coupling reactions have gained prominence, particularly for their effectiveness in forming alkyl-alkyl bonds. rsc.org These reactions often proceed through mechanisms different from the typical Pd-catalyzed cycle. rsc.org For instance, nickel catalysis can be less sensitive to air and moisture, allowing for reactions under simpler benchtop conditions. organic-chemistry.org The choice of ligand is critical in nickel-catalyzed systems, with bidentate and tridentate nitrogen-based ligands demonstrating high selectivity and yield. nih.gov
In the context of 2-iodoaniline derivatives, the nature of the nitrogen protecting group and the specific organozinc reagent can influence the reaction outcome. The reaction conditions, including the choice of catalyst, ligand, and solvent, are crucial for achieving high yields and selectivity.
Table 1: Illustrative Nickel-Catalyzed Negishi Coupling of a Secondary Alkylzinc Halide with Iodobenzene
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NiCl₂·glyme (2) | Terpyridine (3) | THF | 23 | 93 |
This table illustrates typical conditions for a nickel-catalyzed Negishi coupling, providing a model for potential application with this compound.
C(sp²)−P Cross-Coupling Reactions for Organophosphorus Compounds
The formation of a C(sp²)−P bond is a key step in the synthesis of a wide range of organophosphorus compounds, which have applications in materials science, catalysis, and medicinal chemistry. The cross-coupling of aryl halides with P-H compounds, such as H-phosphonates, H-phosphinates, and secondary phosphine oxides, provides a direct route to these valuable molecules.
Recent advancements have demonstrated the efficacy of palladium and nickel catalysts in facilitating these transformations. In a notable example, the C(sp²)−P cross-coupling of benzyl (B1604629) (2-iodophenyl)carbamate, which is this compound, with ethyl phenyl-H-phosphinate was achieved in good yield. This reaction highlights the tolerance of the Cbz protecting group under these catalytic conditions.
The reaction was carried out using a palladium-based catalytic system. The specific conditions employed underscore the mildness of the protocol, making it suitable for substrates with sensitive functional groups.
Table 2: Palladium-Catalyzed C(sp²)−P Cross-Coupling of this compound
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |
| Benzyl (2-iodophenyl)carbamate | Ethyl phenyl-H-phosphinate | Pd(OAc)₂ / XantPhos | Benzyl (2-(ethoxy(phenyl)phosphoryl)phenyl)carbamate | 75 |
Data sourced from supporting information of a study on C(sp²)–P cross-coupling under aqueous micellar conditions.
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium and nickel for various cross-coupling and cyclization reactions. The unique reactivity of copper catalysts enables transformations that are often complementary to those achieved with other transition metals.
Double C−S Bond Formations and Benzothiazole (B30560) Synthesis
Benzothiazoles are a class of heterocyclic compounds with significant biological and pharmaceutical activities. A highly efficient method for the synthesis of benzothiazoles involves the copper-catalyzed double C−S bond formation from N-benzyl-2-iodoaniline and potassium sulfide (B99878). organic-chemistry.orgnih.gov This reaction proceeds through a one-pot process involving both a traditional cross-coupling and an oxidative cross-coupling via C(sp³)-H bond activation. organic-chemistry.org
While this specific example uses an N-benzyl protecting group, the successful formation of benzothiazoles from N-acyl-2-iodoanilines under similar conditions suggests that this compound would be a viable substrate for this transformation. organic-chemistry.org The reaction mechanism is proposed to involve copper-catalyzed coupling, single-electron oxidation, intramolecular nucleophilic attack, and oxidative dehydrogenation. organic-chemistry.org
Table 3: Copper-Catalyzed Synthesis of 2-Phenylbenzothiazole from N-Benzyl-2-iodoaniline
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| CuBr | TEMED | NMP | 120 | 93 |
This table presents the optimized conditions for the synthesis of a benzothiazole derivative from a related N-protected 2-iodoaniline. organic-chemistry.org
Intramolecular Cyclization Reactions for Heterocycle Formation
Copper catalysts are highly effective in promoting intramolecular cyclization reactions to form a variety of heterocyclic structures. For instance, a recyclable copper(I) catalyst has been utilized for the cascade C–S and C–N bond formation between 2-iodoanilines and 2-bromobenzenethiols to produce functionalized phenothiazines. rsc.org This reaction proceeds smoothly under relatively mild conditions and demonstrates a wide tolerance for different functional groups.
Furthermore, copper-catalyzed intramolecular cyclization of N-propargyl-adenine derivatives has been developed to construct purine-fused tricyclic products in good to excellent yields. nih.gov These examples highlight the versatility of copper catalysis in facilitating the formation of complex heterocyclic systems through intramolecular bond formation. The N-Cbz group in this compound can be expected to be compatible with these mild copper-catalyzed conditions, allowing for its participation in similar intramolecular cyclization strategies.
Table 4: Copper-Catalyzed Intramolecular Cyclization for Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| 2-Iodoaniline | 2-Bromothiophenol | L-proline-CuI-SBA-15 | Phenothiazine | High |
| N-Propargyl-adenine | - | CuBr | Purine-fused tricycle | 75-89 |
This table showcases examples of copper-catalyzed intramolecular cyclizations leading to different heterocyclic systems. rsc.orgnih.gov
Nickel-Catalyzed and Photoredox Dual-Catalyzed Annulations
The combination of nickel catalysis with photoredox catalysis has emerged as a powerful strategy for the development of novel chemical transformations. This dual catalytic system allows for the generation of radical intermediates under mild conditions, enabling reactions that are not easily accessible through traditional methods.
A notable application of this dual catalytic system is the regioselective annulation of 2-iodoaniline derivatives with terminal alkenes to synthesize 3-substituted indolines. nih.gov This process is believed to proceed through a Ni(III) intermediate, which facilitates a direct C(sp³)–N reductive elimination. The active Ni(0) species is regenerated through a single-electron reduction event mediated by the photocatalyst. nih.gov
This methodology has been successfully applied to the arylalkylation of nonactivated alkenes, leading to the formation of valuable indanethylamine derivatives. researchgate.net The reaction demonstrates a broad substrate scope and good functional group compatibility, including the tolerance of Boc, Cbz, and Bz protecting groups. researchgate.net
Table 5: Nickel/Photoredox Dual-Catalyzed Annulation of a 2-Iodoaniline Derivative with an Alkene
| 2-Iodoaniline Derivative | Alkene | Photocatalyst | Nickel Catalyst | Product |
| N-Acetyl-2-iodoaniline | Styrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiBr₂·diglyme | 3-Phenylindoline derivative |
This table illustrates a representative example of a nickel/photoredox dual-catalyzed annulation reaction.
Intramolecular Cyclizations and Annulation Reactions
Intramolecular cyclizations and annulation reactions are fundamental strategies for the construction of cyclic and heterocyclic frameworks. These reactions offer high efficiency and atom economy by forming multiple bonds in a single synthetic operation.
For instance, N-substituted 2-alkenylanilines can undergo an oxidation-intramolecular cyclization-elimination sequence to afford indole derivatives. nih.gov This process involves the initial oxidation of the alkene to an epoxide, followed by an intramolecular cyclization and subsequent acid-catalyzed elimination of water to yield the aromatic indole ring. nih.gov The nitrogen protecting group plays a crucial role in this transformation, with Cbz being one of the suitable protecting groups. nih.gov
Palladium-catalyzed intramolecular cyclization of o-iodoanilines bearing furan (B31954) rings has also been developed for the synthesis of N-unprotected 2-amide-substituted indoles. nih.gov This cascade reaction involves dearomatizing arylation, opening of the furan ring, and deprotection of the nitrogen atom. nih.gov These examples demonstrate the utility of intramolecular cyclization strategies in the synthesis of diverse heterocyclic compounds from appropriately substituted aniline derivatives.
Larock Indolization and Related Heteroannulations
The Larock indolization, a powerful palladium-catalyzed heteroannulation reaction, serves as a versatile method for synthesizing substituted indoles from ortho-iodoanilines and alkynes. This reaction is highly adaptable to N-protected substrates, including this compound. The process typically involves the reaction of the this compound with a disubstituted alkyne in the presence of a palladium catalyst, a base, and specific additives to ensure high yields and regioselectivity.
The catalytic cycle is understood to begin with the oxidative addition of the C-I bond of this compound to a Pd(0) species. This is followed by the coordination and subsequent migratory insertion of the alkyne into the aryl-palladium bond. The final step is a reductive elimination that forms the indole ring and regenerates the Pd(0) catalyst.
Key reagents and conditions are crucial for the success of the transformation. Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. The reaction requires a base, with potassium carbonate (K₂CO₃) being frequently employed. Additionally, the presence of a chloride salt, such as lithium chloride (LiCl), has been shown to be critical for achieving good yields. The choice of N-protecting group is important, and derivatives like N-acetyl and N-tosyl have demonstrated success, indicating the suitability of the electron-withdrawing Cbz group in this reaction. The reaction exhibits a high degree of regioselectivity, which is influenced by steric and electronic factors of the alkyne substituents.
Migratory Cycloannulation Reactions for Diverse Azaheterocycles (e.g., Tetrahydroquinolines, Piperidines, Azepines)
Palladium-catalyzed migratory cycloannulation has emerged as a strategy for constructing various azaheterocycles from 2-iodoanilines and unactivated alkenes. This methodology allows for the synthesis of 6-, 7-, and 8-membered nitrogen-containing rings. The proposed mechanism involves an initial oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene. A subsequent metal migration process and an aza-Michael addition to an in situ generated quinone methide intermediate lead to the final cyclized product.
However, detailed research findings have shown a significant limitation of this reaction with respect to the nitrogen protecting group. While substrates with N-benzyl protection or unprotected 2-iodoaniline successfully yield tetrahydroquinoline derivatives, the reaction does not proceed with substrates bearing electron-withdrawing protecting groups. Specifically, this compound was found to be unreactive under the established migratory cycloannulation conditions, resulting in no desired product formation. This indicates that the electron-withdrawing nature of the benzyloxycarbonyl (Cbz) group deactivates the nitrogen nucleophile, preventing the crucial cyclization step.
Consequently, while the migratory cycloannulation strategy is effective for synthesizing a range of azaheterocycles like tetrahydroquinolines, piperidines, and azepines from other 2-iodoaniline precursors, it is not a viable pathway when starting directly from this compound. The synthesis of such Cbz-protected heterocycles would necessitate an alternative synthetic approach or a different protecting group strategy.
Manipulation and Deprotection of the Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group due to its general stability. However, its removal from an aromatic iodide like this compound requires careful consideration to avoid unintended side reactions, particularly the reduction of the carbon-iodine bond.
The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst). This method is often incompatible with aryl iodides and bromides, as the conditions can lead to competitive hydrodehalogenation, generating aniline as a byproduct. Therefore, alternative methods are required for the clean deprotection of this compound.
Several milder, chemoselective methods have been developed that preserve the aryl iodide moiety. One effective strategy involves nucleophilic attack at the benzylic carbon of the Cbz group. Reagents such as 2-mercaptoethanol, in the presence of a base like potassium phosphate, can cleave the Cbz group at elevated temperatures without affecting sensitive functional groups. This approach proceeds via an Sₙ2 mechanism, where the thiol displaces the carbamate (B1207046), which then decarboxylates to yield the free amine.
Another method employs Lewis acids in specific solvent systems. A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported to selectively cleave N-Cbz groups at room temperature, offering good functional group tolerance. Additionally, novel deprotection protocols using low-carbon alcohols like methanol (B129727) or ethanol (B145695) have been shown to be effective for certain heterocyclic compounds, representing a mild and simple alternative.
Applications in Complex Molecule Synthesis
Construction of Indole (B1671886) and Indoline (B122111) Scaffolds
The indole and indoline motifs are ubiquitous in a vast number of natural products and pharmaceutically active compounds. rsc.org N-Cbz-2-iodoaniline serves as a key starting material for the synthesis of these important heterocyclic systems. Palladium-catalyzed reactions, such as the Larock indole synthesis, are frequently employed to construct the indole ring from 2-iodoanilines and alkynes. acs.orgresearchgate.net The Cbz protecting group on the aniline (B41778) nitrogen can be readily removed or modified in subsequent synthetic steps. rsc.org
Furthermore, this compound derivatives are instrumental in synthesizing indoline structures. For instance, a nickel/photoredox dual catalysis system has been utilized for the annulation of 2-iodoaniline (B362364) derivatives with terminal alkenes to produce 3-substituted indolines. nih.gov Additionally, samarium(II) diiodide-mediated cyclization of N-allenyl-2-iodoaniline derivatives provides a mild and efficient route to indole and indoline skeletons. rsc.org
Table 1: Selected Methods for Indole and Indoline Synthesis using this compound Derivatives
| Reaction Type | Catalyst/Reagent | Product | Reference |
| Larock Indole Synthesis | Palladium catalyst | 2,3-Disubstituted Indoles | acs.orgresearchgate.net |
| Annulation with Alkenes | Nickel/Photoredox dual catalysis | 3-Substituted Indolines | nih.gov |
| Reductive Cyclization | Samarium(II) diiodide | Indoles/Indolines | rsc.org |
| Oxidative Cyclization | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | N-H Indoles | nsf.gov |
Synthesis of Diverse Nitrogen-Containing Heterocycles
Beyond indoles and indolines, this compound is a precursor to a variety of other significant nitrogen-containing heterocycles.
Quinolines: The electrophilic cyclization of N-(2-alkynyl)anilines, which can be derived from 2-iodoaniline, provides a route to substituted quinolines. nih.gov Various electrophiles, including iodine monochloride and bromine, can be used to initiate the cyclization. nih.gov
Benzothiazoles: Copper-catalyzed reactions of N-benzyl-2-iodoaniline with potassium sulfide (B99878) have been developed for the efficient synthesis of benzothiazoles. nih.govorganic-chemistry.org This method involves a double C-S bond formation.
Indazoles: The synthesis of indazoles can be achieved through various strategies starting from 2-iodoaniline derivatives. For example, a one-pot, three-component reaction involving o-iodoaniline, an aldehyde, and sodium azide (B81097) can yield 2H-indazoles. researchgate.net
Benzoxazines: While direct synthesis from this compound is less commonly reported, its derivatives can be precursors to the components needed for benzoxazine (B1645224) ring formation.
Isoindolines: Palladium-catalyzed cyclocarbonylative Sonogashira reactions of N-(2-ethynylbenzyl)-4-methylbenzenesulfonamide with iodoarenes, including derivatives of 2-iodoaniline, can produce carbonylmethylene isoindolines. researchgate.net
Total Synthesis of Natural Products
The utility of this compound is prominently showcased in the total synthesis of several complex and biologically active natural products.
The Iboga alkaloids, such as ibogaine (B1199331) and epiibogamine, are known for their psychoactive properties and potential as anti-addiction agents. amazonaws.comnih.gov The synthesis of the iboga scaffold often involves the construction of an indole ring as a key step. The Larock heteroannulation reaction, utilizing a substituted 2-iodoaniline, has been a cornerstone in several total syntheses of ibogaine and its analogs. amazonaws.comresearchgate.net For example, a palladium-catalyzed reaction between a suitably functionalized internal alkyne and a protected 2-iodoaniline derivative can efficiently form the required indole core of the iboga skeleton. acs.orgresearchgate.net
The Alstonia alkaloids are a large family of monoterpenoid indole alkaloids with diverse and complex structures. rsc.orgmdpi.com The synthesis of members of this family, such as scholarisine K and alstolactine A, has been accomplished using strategies that involve the formation of an indole or indoline ring system. rsc.org While direct use of this compound is not always the primary route, the principles of indole synthesis derived from 2-haloanilines are often applied. For instance, the synthesis of perophoramidine (B1225730) has been achieved through a strategy that relies on the interrupted Fischer indolization to construct the tetracyclic indoline core. rsc.org
Psychotrimine is a dimeric indole alkaloid containing a rare N1-C3' linkage between the two indole units. researchgate.net A highly efficient synthesis of psychotrimine was developed, featuring a key step where a tryptamine (B22526) derivative is coupled with 2-iodoaniline in the presence of N-iodosuccinimide. researchgate.netnih.govacs.orgnih.gov This reaction directly forges the critical N1-C3' bond and sets the stage for a subsequent Larock annulation to complete the second indole ring. researchgate.netub.edu This strategy has proven to be scalable and has also been applied to the synthesis of related natural products like kapakahines B and F. nih.gov
Calothrixins A and B are pentacyclic alkaloids with a unique indolo[3,2-j]phenanthridine ring system that exhibit potent antimalarial activity. clockss.orgresearchgate.net Several total syntheses of these compounds have been reported. One approach involves a manganese(III) acetate (B1210297) mediated oxidative free radical reaction to construct the core structure. nih.gov While not always directly employing this compound, the synthetic strategies often rely on precursors that could be derived from it, highlighting the importance of functionalized anilines in accessing the necessary building blocks for these complex heterocyclic systems.
Other Alkaloids (e.g., Fargesine, Minfiensine (B1236942), Rutaecarpine)
The strategic importance of N-protected 2-iodoanilines, such as this compound, is evident in the total synthesis of several complex alkaloids. These syntheses often leverage palladium-catalyzed cross-coupling reactions to construct the core indole or quinazolinone structures.
Fargesine: The total synthesis of Fargesine, an N-oxide alkaloid with a unique bridged seven-membered ring, has been achieved utilizing an intramolecular Larock indolization. rsc.orgnih.govchemrxiv.org This reaction involves the palladium-catalyzed coupling of a 2-iodoaniline derivative with an alkyne. chemrxiv.org A reported synthesis of Fargesine starts with 2-iodoaniline, which undergoes several transformations to build a suitable precursor for the key intramolecular Larock indolization, ultimately yielding the target alkaloid. rsc.orgnih.gov The N-Cbz protecting group is crucial in such strategies to modulate the reactivity of the aniline nitrogen and prevent unwanted side reactions during the coupling process.
Minfiensine: Minfiensine is an indole alkaloid extracted from the African plant Strychnos minfiensis. scribd.comrsc.org While several syntheses of minfiensine have been reported using methods like the Fischer indole synthesis, strategies involving palladium-catalyzed heteroannulation are also prominent for constructing the indole core. rsc.orgrsc.org These methods often employ N-protected 2-iodoanilines to couple with appropriate alkynes or alkenes. The N-Cbz group, in particular, is well-suited for these transformations, providing stability and facilitating purification, before its clean removal in later stages of the synthesis.
Rutaecarpine (B1680285): Rutaecarpine is an indolopyridoquinazolinone alkaloid with a range of biological activities. nih.gov Its synthesis has been accomplished through various routes, including a notable approach that involves the palladium-catalyzed carbonylation of N-carbomethoxy-2-iodoaniline. nih.gov This reaction, conducted under a carbon monoxide atmosphere, forms a key quinazolinedione intermediate that is subsequently cyclized to yield rutaecarpine. nih.gov Although this example uses a carbomethoxy group, the principle is directly applicable to this compound, showcasing the utility of N-acyl protected 2-iodoanilines in constructing the quinazolinone ring system of rutaecarpine and related alkaloids.
Table 1: Role of N-Protected 2-Iodoanilines in Alkaloid Synthesis
| Alkaloid | Key Synthetic Strategy | Role of this compound (or analogue) |
|---|---|---|
| Fargesine | Intramolecular Larock Indolization | Serves as the foundational unit for the indole ring, with the N-Cbz group protecting the aniline during palladium-catalyzed cyclization. rsc.orgnih.govchemrxiv.org |
| Minfiensine | Palladium-catalyzed Heteroannulation | A suitable precursor for constructing the indole core via coupling reactions. rsc.orgrsc.org |
| Rutaecarpine | Palladium-catalyzed Carbonylation | An N-protected analogue is used to build the quinazolinedione core of the alkaloid. nih.gov |
Development of Chiral Catalysts and Ligands Utilizing Iodoaniline Scaffolds
The development of chiral catalysts and ligands is a cornerstone of asymmetric synthesis. Iodoaniline scaffolds have emerged as valuable platforms for designing novel chiral hypervalent iodine reagents and ligands for transition-metal catalysis. nih.gov The this compound framework is particularly advantageous due to the defined stereochemical environment that can be created around the iodine and nitrogen atoms.
Research has demonstrated the synthesis of chiral iodoaniline-based catalysts for enantioselective transformations. nih.gov For instance, a family of chiral iodoaniline-lactate based catalysts was synthesized and shown to be effective in the α-oxysulfonylation of ketones with high yields and enantioselectivities up to 83%. nih.gov The synthesis of these catalysts begins with the protection of the iodoaniline nitrogen, highlighting the importance of groups like Cbz in modulating the electronic properties and providing a handle for introducing chirality. nih.gov
Furthermore, the design of C2-symmetric ligands, a common strategy in asymmetric catalysis, can be applied to iodoaniline scaffolds. umich.edu By attaching chiral auxiliaries to the nitrogen of this compound or by creating dimeric structures, it is possible to construct a well-defined chiral pocket around a metal center. umich.edu These ligands can be employed in a variety of asymmetric reactions, including hydrogenations, allylic alkylations, and Heck reactions. The N-Cbz group's steric bulk and electronic properties can be fine-tuned to influence the catalyst's reactivity and selectivity. While some studies have noted that certain N-protecting groups like Cbz can be too sterically demanding for some reactions, leading to no product formation, its utility in other contexts is well-established. nih.gov
The development of axially chiral biimidazole ligands, which can be influenced by the chirality of a binaphthyl backbone, provides a template for how this compound could be incorporated into complex ligand architectures. dicp.ac.cn This "remote chirality delivery" strategy could be used to create novel iodoaniline-based ligands where the chirality is transferred from a tethered chiral group to the catalytic site. dicp.ac.cn
Table 2: Potential Applications of this compound in Chiral Ligand/Catalyst Design
| Catalyst/Ligand Type | Design Principle | Potential Application |
|---|---|---|
| Chiral Hypervalent Iodine Catalysts | Attachment of chiral auxiliaries (e.g., lactate) to the this compound scaffold. | Enantioselective oxidative transformations, such as α-functionalization of ketones. nih.gov |
| C2-Symmetric Diphosphine Ligands | Dimerization of this compound units functionalized with phosphine (B1218219) groups. | Asymmetric hydrogenation, allylic alkylation, Heck reactions. umich.edu |
| Axially Chiral Ligands | Incorporation into systems with existing axial chirality (e.g., binaphthyl) to induce a specific conformation. | Asymmetric C-H insertion and other copper- or iron-catalyzed reactions. dicp.ac.cn |
Precursor to Pharmaceutically Relevant Scaffolds and Drug-like Molecules
This compound is a key starting material for the synthesis of various heterocyclic scaffolds that are central to the structure of numerous pharmaceuticals. rsc.orgresearchgate.net The indole nucleus, in particular, is a well-recognized pharmacophore present in a multitude of drugs with activities ranging from anti-cancer to anti-inflammatory. rsc.orgnih.gov
Palladium-catalyzed reactions such as the Larock, Heck, and Sonogashira couplings are powerful tools for constructing substituted indoles from this compound. chemrxiv.orgnih.govresearchgate.net The Larock indole synthesis, for example, allows for the one-pot construction of indoles from 2-iodoanilines and substituted alkynes. chemrxiv.orgsci-hub.se This method has been applied to the synthesis of complex natural products and their analogues, including the indolosesquiterpenoid Mycoleptodiscin A and the anti-hypertensive drug Rizatriptan. chemrxiv.orgnih.gov
The utility of this compound extends to the synthesis of other important scaffolds:
Iboga Alkaloids: This class of natural products is known for its complex structures and significant neuroactivity. Syntheses of the iboga scaffold have been developed using a palladium-catalyzed heteroannulation of 2-iodoaniline with an internal alkyne as a key step to form the indole core. researchgate.net
Carbazoles and Indolocarbazoles: These scaffolds are found in many natural products with potent anti-microbial and anti-cancer properties. rsc.orgnih.gov Synthetic routes to these compounds can involve the formation of an indole from this compound, followed by further cyclizations to build the complete carbazole (B46965) system.
Dihydroisoquinolinones: In an investigation of the Larock indole synthesis using an N-cyclopropyl-substituted 2-iodoaniline, researchers discovered a novel pathway leading to the formation of dihydroisoquinolinones, demonstrating the versatility of this precursor in accessing diverse heterocyclic systems. sci-hub.se
The ability to introduce a wide range of substituents onto the indole ring through these coupling strategies makes this compound an invaluable precursor for generating libraries of drug-like molecules for screening and lead optimization in drug discovery programs.
Table 3: Pharmaceutically Relevant Scaffolds Derived from this compound
| Scaffold | Synthetic Method | Therapeutic Relevance |
|---|---|---|
| Substituted Indoles | Larock Annulation, Sonogashira Coupling, Heck Coupling | Anti-cancer, Anti-inflammatory, Anti-hypertensive, Anti-viral. rsc.orgnih.govnih.gov |
| Iboga Alkaloid Core | Palladium-catalyzed Heteroannulation | Neuroactive compounds, potential anti-addiction agents. researchgate.net |
| Carbazoles | Indole synthesis followed by further cyclization | Anti-microbial, Anti-cancer. rsc.orgnih.gov |
| Dihydroisoquinolinones | Modified Larock Synthesis Conditions | Diverse CNS activities. sci-hub.se |
Mechanistic and Theoretical Investigations of N Cbz 2 Iodoaniline Reactions
Elucidation of Reaction Mechanisms and Intermediates
Understanding the stepwise process of a chemical reaction involves identifying key intermediates that, while often transient, dictate the reaction's course and outcome. In the context of N-Cbz-2-iodoaniline reactions, several important intermediates and mechanistic pathways have been proposed and studied.
Ni(III) Complexes:
In nickel-catalyzed cross-coupling reactions, the involvement of various nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)) is a key feature. ucla.edu For reactions involving this compound, particularly in photoredox/nickel dual catalysis, the formation of a Ni(III) complex is often a critical step. nih.gov This high-valent nickel species can be generated through the oxidative addition of the aryl iodide (this compound) to a Ni(I) complex. ucla.edu
Mechanistic studies suggest that a Ni(III) intermediate is necessary to facilitate challenging bond formations, such as direct C(sp³)-N reductive elimination in annulation reactions. nih.gov The accessibility of these odd-electron oxidation states like Ni(I) and Ni(III) allows for a combination of one- and two-electron processes, enabling diverse chemical transformations. ucla.edu For instance, in the 1,2-difunctionalization of alkenes, a proposed mechanism involves the oxidative addition of the aryl halide to a Ni(I) species, forming a Ni(III) aryl complex, which then participates in subsequent steps of the catalytic cycle. ucla.edunih.gov
Quinone Methide Intermediates:
Quinone methides are highly reactive intermediates characterized by a cyclohexadiene structure with a carbonyl group and an exocyclic methylene (B1212753) group. wikipedia.org These species are excellent electrophiles and can react readily with nucleophiles. wikipedia.orgrsc.org In certain biogenetic pathways and synthetic routes, the formation of o-quinone methide intermediates is a key step. mdpi.comnih.gov While direct evidence for quinone methide intermediates in all reactions of this compound is not universally established, their potential involvement, particularly in reactions leading to heterocyclic structures under oxidative conditions, is a plausible consideration. The generation of such intermediates often arises from the oxidation of phenolic precursors, a functionality that can be revealed from this compound under specific reaction conditions. wikipedia.orgrsc.org
Computational Chemistry Approaches
Computational chemistry offers powerful tools to model and predict the behavior of molecules and the course of chemical reactions. For this compound, various computational methods have been employed to understand its structure, reactivity, and reaction mechanisms at a molecular level.
Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without the use of empirical parameters. unram.ac.id These methods are used to determine the electronic structure, geometry, and energy of molecules. unram.ac.idnist.gov For this compound and its reactions, ab initio calculations can provide valuable information on:
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.
Transition State Structures: Identifying the high-energy structures that connect reactants to products, which is crucial for understanding reaction barriers.
Reaction Energetics: Calculating the energy changes that occur during a reaction, helping to predict its feasibility and outcome. nist.gov
Highly correlated ab initio methods can be used to study reaction mechanisms and the influence of substituents and solvents on reaction pathways. nist.gov
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.netresearchgate.net DFT studies have been instrumental in investigating reactions involving this compound and related compounds. For example, DFT calculations have been used to support the stereochemical outcomes of reactions and to elucidate reaction mechanisms. researchgate.net In studies of related indole (B1671886) syntheses, DFT has helped to understand how metal coordination can influence the favorability of certain cyclization pathways. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comyoutube.com
HOMO: The highest energy orbital containing electrons, which acts as an electron donor (nucleophile). youtube.commalayajournal.org
LUMO: The lowest energy orbital without electrons, which acts as an electron acceptor (electrophile). youtube.commalayajournal.org
The energy gap between the HOMO and LUMO is an indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack in this compound, thereby guiding the understanding of its reaction pathways. wuxibiology.com By examining the distribution and energy of these frontier orbitals, chemists can make qualitative predictions about how the molecule will interact with other reagents. numberanalytics.commalayajournal.org
| Orbital | Significance in Reactivity |
| HOMO | Electron-donating capability (nucleophilicity) |
| LUMO | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | Indicator of kinetic stability and reactivity |
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules, providing a detailed picture of bonding and electron delocalization. faccts.dewikipedia.org NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. wikipedia.orguni-muenchen.de
This method is particularly useful for quantifying:
Charge Distribution: Determining the partial charges on each atom.
Bonding Interactions: Analyzing the nature of chemical bonds (e.g., covalent vs. ionic character). wikipedia.org
Hyperconjugative Interactions: Investigating the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which can stabilize the molecule and influence its reactivity. wisc.edunih.gov
For this compound, NBO analysis can reveal how the carbamate (B1207046) and iodo substituents affect the electron distribution within the aniline (B41778) ring and the N-Cbz group, providing insights into its reactivity patterns.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com The conformation of a molecule can significantly impact its reactivity by affecting the accessibility of reactive sites. numberanalytics.comutdallas.edu
For a flexible molecule like this compound, different conformations will have different energies, and the molecule will predominantly exist in its lowest energy conformations. Computational methods can be used to predict the relative stabilities of different conformers and to understand how these conformations might influence the course of a reaction. princeton.edumdpi.comfrontiersin.org By correlating the preferred conformations with reactivity, it is possible to explain or predict stereochemical outcomes and reaction rates. numberanalytics.comutdallas.edu For instance, the orientation of the N-Cbz group relative to the iodo-substituted ring can influence the approach of reagents and the feasibility of intramolecular cyclization reactions.
Stereochemical Considerations and Asymmetric Transformations
The strategic placement of the iodine atom and the N-Cbz protecting group on the aniline scaffold makes this compound a valuable precursor for the construction of chiral molecules. The development of stereoselective reactions, particularly asymmetric transformations, is crucial for synthesizing enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science. Research in this area has explored both diastereoselective and enantioselective processes, often involving metal-catalyzed cross-coupling and cyclization reactions.
Diastereoselective Reactions
The inherent structure of this compound and its derivatives can influence the stereochemical outcome of reactions, leading to the preferential formation of one diastereomer over another. This is particularly evident in intramolecular cyclization reactions to form complex polycyclic frameworks.
For instance, in the synthesis of iboga alkaloid scaffolds, a key step involves the palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) with a chiral, internal alkyne-substituted isoquinuclidine. This reaction leads to the formation of a new heterocyclic ring, and the stereochemistry of the starting isoquinuclidine directs the approach of the aniline, resulting in the formation of both exo and endo isomers at the newly formed stereocenter. researchgate.net The ratio of these diastereomers is influenced by the reaction conditions and the specific structure of the substrates.
Another example is the stereoselective synthesis of trans-2,3-disubstituted indolines. While the direct starting material is an o-alkynyl aniline, these precursors are often generated in situ or in a preceding step from the corresponding 2-iodoaniline derivative. The intramolecular alkyne iminium ion cyclization proceeds with high diastereoselectivity, yielding the trans product preferentially. researchgate.net The stereochemical outcome is dictated by the minimization of steric hindrance in the transition state of the cyclization.
Table 1: Examples of Diastereoselective Reactions Involving 2-Iodoaniline Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Diastereomeric Outcome | Reference |
|---|---|---|---|---|---|
| 2-Iodoaniline | Internal Alkyne-Substituted Isoquinuclidine | Pd Catalyst | Iboga Scaffold | Formation of exo and endo isomers | researchgate.net |
| o-Alkynyl Aniline (from 2-Iodoaniline) | N/A (Intramolecular) | Lewis Acid | 2,3-Disubstituted Indoline (B122111) | trans isomer favored | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Asymmetric Transformations
The development of enantioselective transformations using this compound and its derivatives has been a significant area of focus, aiming to create chiral non-racemic products. This is typically achieved through the use of chiral catalysts or auxiliaries.
One notable application is in the enantioselective synthesis of the martinelline alkaloids. The synthesis of the core structure has been achieved starting from N-allyl-N-(benzyloxycarbonyl)-2-iodoaniline. researchgate.net A key sequence in this multi-step synthesis involves Sharpless asymmetric dihydroxylation and a subsequent diastereoselective amido cyclization. The removal of the N-Cbz protecting group at a later stage yields the chiral amine with a high enantiomeric excess (ee). In one reported synthesis, the resulting amine was obtained in 80% ee. researchgate.net
The N-Cbz group itself can play a crucial role in influencing the stereochemical outcome of a reaction. In studies on the enantioselective synthesis of pyrroloindolines from tryptamine (B22526) derivatives, it was observed that using an N'-Cbz protecting group significantly enhanced the enantioselectivity of the coupling reaction compared to other protecting groups. nih.gov For example, the enantioselectivity was boosted to 86% ee, highlighting the electronic and steric influence of the Cbz group in the stereodetermining step. nih.gov
Furthermore, chiral catalysts have been developed based on the iodoaniline framework. Chiral iodoaniline-lactate based compounds have been synthesized and used as catalysts for the asymmetric α-functionalization of ketones. nih.govnih.gov These catalysts, generated from iodoaniline precursors, can promote reactions with high yields and enantioselectivities up to 83%. nih.gov
Table 2: Enantioselective Reactions and Stereochemical Influence
| Substrate/Precursor | Reaction Type | Chiral Influence | Product Class | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| N-Allyl-N-(benzyloxycarbonyl)-2-iodoaniline | Asymmetric Dihydroxylation/Cyclization | Sharpless Reagents | Martinelline Core | 80% | researchgate.net |
| N'-Cbz Tryptamine | Asymmetric Coupling | N-Cbz Protecting Group | Pyrroloindoline | 86% | nih.gov |
| Chiral Iodoaniline-Lactate | α-Oxysulfonylation of Ketones | Chiral Catalyst Backbone | α-Functionalized Ketones | up to 83% | nih.gov |
This table is interactive. Click on the headers to sort the data.
These examples underscore the utility of this compound as a versatile building block in stereoselective synthesis. The ability to control both diastereomeric and enantiomeric outcomes is critical for the synthesis of complex, biologically active molecules and advanced materials.
Analytical Methodologies in Research on N Cbz 2 Iodoaniline
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopic methods are fundamental in the analysis of N-Cbz-2-iodoaniline and its derivatives. They offer non-invasive ways to observe the electronic and structural changes that occur during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of reactions involving this compound and for the definitive structural assignment of the resulting products. ox.ac.ukweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to provide detailed information about the molecular structure. ipb.pt
Reaction Monitoring:
¹H NMR spectroscopy is frequently used to monitor the conversion of starting materials to products. For instance, in the synthesis of phosphonates from this compound, the reaction yield can be determined by ¹H NMR using an internal standard like CH₂Br₂. researchgate.net This technique allows for quantitative analysis of the reaction mixture over time, providing insights into reaction kinetics and helping to optimize reaction conditions. researchgate.netosf.iobeilstein-journals.org Control experiments, such as running a reaction without a key catalyst, can be analyzed by ¹H NMR to confirm the necessity of each component by observing the lack of product formation or the presence of unreacted starting material. researchgate.net In some cases, the ratio of products to byproducts can be determined from the integration of specific proton signals in the crude reaction mixture's ¹H-NMR spectrum. rsc.org
Structural Assignments:
The chemical structure of novel compounds derived from this compound is established using a combination of 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR. researchgate.net The chemical shift of a nucleus provides information about its chemical environment, while scalar coupling helps to identify interactions between nuclei through chemical bonds. ox.ac.uk For complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignments. weebly.comipb.pt These experiments reveal correlations between protons, between protons and carbons, and long-range correlations that help to piece together the molecular skeleton. ox.ac.uk For example, in the synthesis of indole (B1671886) derivatives, the structures of the products are confirmed through detailed NMR analysis. rsc.org
Below is a table summarizing typical NMR data used in the characterization of a derivative of this compound.
| Technique | Purpose | Typical Observation |
| ¹H NMR | Identifies proton environments and their connectivity. | Chemical shifts and coupling constants of aromatic and aliphatic protons. |
| ¹³C NMR | Identifies carbon environments, including quaternary carbons. | Chemical shifts indicative of different functional groups. |
| ¹⁵N NMR | Provides information on nitrogen-containing functional groups. researchgate.net | Chemical shifts for amide or amine nitrogens. researchgate.net |
| COSY | Correlates coupled protons. | Cross-peaks indicating neighboring protons. |
| HSQC/HMQC | Correlates protons to directly attached carbons. | Cross-peaks linking specific protons to their corresponding carbons. |
| HMBC | Correlates protons to carbons over two or three bonds. | Cross-peaks revealing long-range connectivity, crucial for assembling the molecular framework. ox.ac.uk |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy is a valuable technique for studying the electronic properties of molecules derived from this compound. It provides information about the electronic transitions that occur within a molecule and is particularly useful for analyzing conjugated π-systems. libretexts.org
The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The types of electronic transitions commonly observed in organic molecules include π → π* and n → π* transitions. upi.eduuzh.ch The wavelength of maximum absorption (λmax) is related to the energy difference between the ground and excited states. Extended conjugation in a molecule generally leads to a smaller energy gap and thus a longer λmax. libretexts.org
For instance, the formation of indole derivatives or other heterocyclic systems from this compound often results in extended conjugated systems that absorb light in the UV-visible region. lasalle.edu The UV-Vis spectrum can be used to confirm the formation of these conjugated systems and to study how different substituents on the aromatic ring affect the electronic structure. libretexts.org The intensity of the absorption bands can also provide information about the probability of a particular electronic transition. uzh.ch
The following table outlines the types of electronic transitions and their typical characteristics in UV-Visible spectroscopy.
| Transition | Description | Typical Wavelength Range |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | High energy, typically in the far UV region (<200 nm). libretexts.org |
| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | Typically in the 180-250 nm range. uzh.ch |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Occurs in molecules with double or triple bonds, often in the 200-400 nm range. libretexts.org |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Lower energy transition, often observed at longer wavelengths (>250 nm). libretexts.orguzh.ch |
Chromatographic Methods for Product Isolation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of products synthesized from this compound, as well as for assessing their purity.
Flash chromatography is a commonly used method for purifying reaction products. nih.gov In the synthesis of N-piperidinyl indoles starting from 2-iodoaniline (B362364), the product was purified by flash chromatography using a mixture of ethyl acetate (B1210297), hexanes, and aqueous ammonium (B1175870) hydroxide (B78521) as the eluent. nih.gov The choice of the stationary phase and eluent system is critical for achieving good separation. nih.gov For sensitive compounds, it may be necessary to test the stability of the product on different stationary phases before performing the purification. nih.gov
High-performance liquid chromatography (HPLC) is another powerful tool for both purification and purity analysis. It offers higher resolution than flash chromatography and can be used to separate complex mixtures and to determine the purity of the final product with high accuracy. In some studies, HPLC is used to monitor the progress of a reaction by analyzing samples taken at different time points. researchgate.net
Advanced Analytical Techniques for Mechanistic Probe Studies
To gain a deeper understanding of the reaction mechanisms involving this compound, researchers employ advanced analytical techniques. These studies help to elucidate the step-by-step pathway of a reaction and to identify key intermediates.
Deuterium-labeling experiments are a powerful method for probing reaction mechanisms. For example, in a palladium-catalyzed migratory cycloannulation reaction of N-benzyl-2-iodoaniline with a deuterium-labeled alkene, the distribution of deuterium (B1214612) in the product provided evidence for a metal-walking event via a β-H elimination and reinsertion process. nih.gov
Kinetic studies, often monitored by NMR spectroscopy, can provide valuable information about the rate-determining step of a reaction and the influence of different reaction parameters. nih.gov By following the concentration of reactants and products over time, a rate law can be determined, which is a key piece of information for understanding the reaction mechanism.
Control experiments are also crucial for mechanistic investigations. For example, by systematically omitting certain components of a reaction mixture, such as a catalyst or a ligand, and observing the effect on the reaction outcome, the role of each component can be determined. researchgate.net In the study of a palladium-catalyzed migratory cycloannulation, control experiments with different isomers of a hydroxyl-substituted starting material helped to rule out the role of the hydroxyl group as a directing group. nih.gov
These advanced analytical techniques, in combination with spectroscopic and chromatographic methods, provide a comprehensive picture of the chemical transformations involving this compound, from the initial reaction to the final product and the underlying mechanism.
Future Research Directions and Emerging Challenges
Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel and more efficient catalytic systems is a cornerstone of advancing the synthetic applications of N-Cbz-2-iodoaniline. While palladium-catalyzed reactions have been instrumental, the exploration of alternative and multimetallic systems is a growing area of interest.
Recent research has demonstrated the potential of nickel catalysis as a cost-effective and highly reactive alternative to palladium for certain transformations. For instance, nickel-catalyzed carboiodination reactions have shown superior yields and diastereoselectivity compared to their palladium counterparts. scholaris.ca Further investigation into nickel-based catalysts, including the use of various ligands and reaction conditions, could unlock new reactivity patterns and improve the efficiency of existing methods. The combination of nickel with photoredox catalysis has also emerged as a powerful tool, enabling 1,2-difunctionalizations of alkenes with 2-iodoaniline (B362364) derivatives to produce 3-substituted indolines. nih.gov
Future research will likely focus on:
Developing dual-ligand and multimetallic catalytic systems to achieve synergistic effects and enhance reaction outcomes in challenging C(sp2)–P cross-coupling reactions. researchgate.net
Exploring earth-abundant metal catalysts , such as copper and iron, to provide more sustainable and economical alternatives to precious metals like palladium. acs.org
Designing novel ligands that can fine-tune the reactivity and selectivity of metal catalysts, leading to higher yields and better control over stereochemistry.
Exploration of Novel Reactivity Patterns and Unprecedented Bond Formations
Pushing the boundaries of known chemical reactions to discover novel reactivity patterns and forge unprecedented chemical bonds is a constant driver of innovation in organic synthesis. This compound, with its versatile ortho-iodo and N-Cbz functionalities, is a prime candidate for such explorations.
Recent studies have already hinted at the untapped potential of this molecule. For example, single-electron transfer-mediated reactions have been shown to produce indoles from 2-iodoaniline derivatives with unconventional regioselectivity. organic-chemistry.org The use of hypervalent iodine chemistry also presents a green and versatile strategy for a wide range of transformations, including the formation of C-C, C-N, and C-O bonds. acs.org
Future research is expected to explore:
Photoredox and electrochemical activation of the C-I bond to generate radical intermediates, leading to new bond formations and cascade reactions. nih.govacs.org
Domino and tandem reactions that allow for the construction of complex molecular architectures in a single step from simple starting materials. diva-portal.org
The development of transition-metal-free cross-coupling reactions , utilizing methods like base-induced aryl-iodide bond dissociation to create more sustainable synthetic routes. acs.org
Integration of Sustainable and Green Chemistry Principles in this compound Transformations
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. ijnc.irbeilstein-journals.orgacs.orgunep.org For transformations involving this compound, there is a significant opportunity to develop more environmentally benign methodologies.
Key strategies for integrating sustainability include:
The use of greener solvents , such as water or bio-based solvents, to replace hazardous organic solvents. researchgate.net Micellar catalysis in water has already shown promise for C(sp2)–P cross-coupling reactions. researchgate.net
Development of catalyst systems that operate under milder reaction conditions , reducing energy consumption. nih.gov
Designing atom-economical reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org
The I2/DMSO catalytic system, for instance, has been shown to be a green and mild system for the formation of C-C and C-heteroatom bonds. mdpi.com
Expansion of Synthetic Applications into Underexplored Chemical Space and Target Molecules
This compound has already proven its value in the synthesis of various heterocyclic compounds, including indoles, indolines, and quinolines. nih.govrsc.orgmdpi.com However, there remains a vast and underexplored chemical space that can be accessed using this versatile building block.
Future synthetic efforts will likely target:
The synthesis of complex natural products and their analogues. The unique reactivity of this compound can be leveraged to construct intricate molecular architectures found in biologically active natural products. rsc.orgresearchgate.net
The development of novel pharmaceutical scaffolds. The indole (B1671886) and related heterocyclic motifs are prevalent in many approved drugs. rsc.org Exploring new synthetic routes from this compound could lead to the discovery of new drug candidates.
The creation of novel materials with interesting electronic or optical properties. The ability to introduce diverse functional groups via this compound makes it a valuable tool for materials science applications.
By focusing on these future research directions and addressing the emerging challenges, the scientific community can continue to unlock the full potential of this compound as a powerful tool in modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
